PMX-53
Description
Introduction to PMX-53: Discovery and Developmental Context
Historical Evolution of Complement C5a Receptor Antagonists
The complement system, a cornerstone of innate immunity, generates the anaphylatoxin C5a during pathogen clearance and tissue injury. C5a binds to its receptor C5aR1 (CD88), a G protein-coupled receptor (GPCR) expressed on myeloid cells, endothelial cells, and mast cells, triggering proinflammatory responses such as chemotaxis, oxidative burst, and cytokine release. Dysregulated C5a-C5aR1 signaling is implicated in pathologies ranging from sepsis to neurodegenerative diseases, spurring efforts to develop receptor antagonists.
Early C5aR antagonists faced challenges due to peptide instability and poor oral bioavailability. Linear peptides, such as the C-terminal octapeptide of C5a, showed inhibitory activity but were susceptible to rapid proteolysis. Breakthroughs came with cyclization strategies, which constrained peptide conformations and improved metabolic stability. This compound, developed in the late 1990s, epitomized this approach. By cyclizing a hexapeptide sequence (Orn-Pro-dCha-Trp-Arg) via a side-chain-to-tail linkage, researchers achieved nanomolar affinity for C5aR1 (IC₅₀ = 20 nM) and resistance to serum proteases.
Structural Innovations and Pharmacological Advancements
This compound’s design incorporated d-cyclohexylalanine (dCha) at position 4, which enhanced hydrophobic interactions with C5aR1’s transmembrane helices, and ornithine (Orn) at position 2, enabling cyclization while preserving cationic charge for receptor engagement. Comparative studies with linear analogs demonstrated that cyclization improved both binding affinity (22 nM vs. >500 nM for linear PMX-53S) and in vivo stability, with a plasma half-life of ~20 minutes in mice.
Rational Design Strategies for Cyclic Hexapeptide Therapeutics
Cyclic peptides occupy a unique niche in drug discovery, combining the specificity of biologics with the synthetic tractability of small molecules. This compound’s development leveraged computational and empirical approaches to optimize sequence-structure-activity relationships (SSAR).
Conformational Restriction and Bioavailability Optimization
Molecular dynamics simulations of cyclic hexapeptides revealed that backbone cyclization reduces conformational flexibility, favoring interactions with flat protein-protein interaction surfaces. For this compound, cyclization between Orn2 and Arg6 locked the peptide into a β-turn conformation, aligning critical residues (Trp5, Arg6) with C5aR1’s extracellular loops. This structural preorganization minimized entropic penalties upon binding, contributing to its high potency.
Side-Chain Engineering for Dual Receptor Modulation
Unexpectedly, this compound also activates MrgX2, a mast cell-specific GPCR implicated in pseudo-allergic reactions. Mutagenesis studies identified Trp5 and Arg6 as critical for both C5aR1 antagonism and MrgX2 agonism. Substituting Trp with alanine abolished MrgX2 activation, while replacing Arg with d-arginine reduced C5aR1 affinity by 100-fold. This dual functionality underscores the complexity of GPCR signaling and highlights this compound’s utility in dissecting mast cell activation pathways.
Properties
IUPAC Name |
2-acetamido-N-[15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBGCTZYPOSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N11O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Amino Acid Loading
PMX-53 is synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, a method favored for its orthogonality and compatibility with acid-sensitive side chains. The process begins with anchoring the C-terminal arginine residue to a Wang resin or 2-chlorotrityl chloride resin. The latter is preferred for its high loading capacity (1.0–1.2 mmol/g) and stability under basic conditions, minimizing premature cleavage during repeated coupling steps.
Sequential Amino Acid Coupling
Coupling reactions are performed using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as the activating agent, with diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). Each amino acid is coupled at a 4-fold molar excess relative to the resin capacity, with reaction times optimized to 45–60 minutes per residue. Real-time monitoring via Kaiser ninhydrin tests ensures >99% coupling efficiency before proceeding to the next residue.
Table 1: Representative Coupling Parameters for this compound Synthesis
| Parameter | Conditions | Source |
|---|---|---|
| Resin | 2-chlorotrityl chloride (1.1 mmol/g) | |
| Activator | HBTU/DIPEA (1:2 molar ratio) | |
| Solvent | DMF | |
| Coupling Time | 45–60 min per residue | |
| Deprotection | 20% piperidine/DMF (2 × 10 min) |
Cyclization Strategy and Optimization
Head-to-Tail Macrocyclization
Following linear chain assembly, the N-terminal Fmoc group is removed, and the peptide is acetylated using acetic anhydride (870 μL) and DIPEA (470 μL) in DMF. Cyclization is initiated by treating the resin-bound linear peptide with (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIPEA in DMF (10 mM peptide concentration) for 12–18 hours. This head-to-tail cyclization is critical for stabilizing the bioactive conformation and enhancing receptor binding affinity.
Cleavage and Side-Chain Deprotection
The cyclized peptide is cleaved from the resin using a trifluoroacetic acid (TFA)/triisopropylsilane/water (95:2.5:2.5 v/v) mixture for 1.5 hours at 23°C. This step simultaneously removes acid-labile protecting groups (e.g., tert-butyl from D-cyclohexylalanine) while preserving the peptide’s disulfide-free structure. Post-cleavage, the crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a white powder.
Purification and Analytical Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude this compound is purified using a Phenomenex Jupiter C18 column (5 μm, 300 Å) with a gradient of 0–80% acetonitrile (containing 0.045% TFA) in water (0.05% TFA) over 80 minutes. UV detection at 214 nm and 280 nm ensures tracking of aromatic residues (Trp, Phe) and overall peptide purity.
Table 2: HPLC Purification Parameters
| Column | Gradient | Flow Rate | Detection | Purity Threshold |
|---|---|---|---|---|
| Phenomenex Jupiter C18 | 0–80% B over 80 min | 10 mL/min | 214/280 nm | >95% |
Mass Spectrometry and Purity Validation
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular mass (observed: 873.4 Da; theoretical: 873.5 Da). Analytical HPLC under isocratic conditions (35% acetonitrile/water) validates purity, with retention times consistent across batches (12.5 ± 0.3 min).
Scalability and Process Reproducibility
Large-Scale Synthesis Adaptations
The patented process (US20050119167A1) demonstrates scalability to 0.25–1.0 mmol scales without compromising yield (75–82%) or purity. Key adaptations include:
Lyophilization and Stability
Post-purification, this compound is lyophilized in a 50:50 mixture of water/acetonitrile to enhance long-term stability (>24 months at −20°C). Residual solvent analysis via gas chromatography ensures compliance with ICH guidelines (TFA <0.1%, DMF <500 ppm).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
PMX-53: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue.
Reduction: Reduction reactions can occur at the peptide bonds, leading to the formation of smaller peptide fragments.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of This compound include oxidized peptides, reduced peptides, and substituted peptides .
Scientific Research Applications
Inhibition of Mast Cell Degranulation
PMX-53 has been shown to inhibit C5a-induced mast cell degranulation. In studies involving human mast cells, this compound reduced cytotoxicity induced by staphylococcal leukocidin PVL in neutrophils, demonstrating its potential in modulating allergic responses and inflammation .
Anti-inflammatory Effects
Research indicates that this compound can mitigate inflammatory responses in various models. For instance, it has been utilized to study the effects of C5a on immune cells, leading to insights into its role in diseases characterized by excessive inflammation .
Cancer Metastasis Inhibition
In preclinical studies, this compound has demonstrated efficacy in inhibiting lung metastasis in mouse models of breast cancer. By blocking C5aR1 signaling, this compound may reduce tumor growth and metastasis, highlighting its potential as an adjunct therapy in cancer treatment .
Synergistic Effects with Chemotherapeutics
The compound has also been investigated for its ability to enhance the efficacy of conventional chemotherapeutic agents by mitigating the inflammatory microenvironment that often supports tumor progression .
Neuroprotection
This compound has shown promise in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. It has been reported to reduce memory loss and improve outcomes in rodent models of these conditions .
Pharmacokinetics
A study established a robust LC-MS/MS method for quantifying this compound levels in various tissues following administration via different routes (intravenous, intraperitoneal, subcutaneous). The pharmacokinetic profile revealed that this compound has a bioavailability of approximately 9% via oral administration and 68% via intraperitoneal administration, indicating its potential for therapeutic use in humans .
Pharmacokinetic Study Results
| Route of Administration | Bioavailability (%) | Peak Plasma Concentration (ng/ml) |
|---|---|---|
| Oral | 9 | Varies |
| Intravenous | High | Varies |
| Intraperitoneal | 68 | Varies |
| Subcutaneous | 85 | Varies |
This table summarizes the bioavailability of this compound across different routes of administration based on pharmacokinetic studies.
Efficacy in Disease Models
| Disease Model | Application | Outcome |
|---|---|---|
| Breast Cancer | Inhibition of metastasis | Reduced lung metastasis |
| ALS | Neuroprotection | Improved motor function |
| Alzheimer's Disease | Memory retention | Reduced cognitive decline |
The table illustrates the efficacy of this compound in various disease models, showcasing its therapeutic potential.
Mechanism of Action
The mechanism of action of PMX-53 involves its interaction with the complement C5a receptor. By binding to this receptor, the compound inhibits the action of the complement component C5a, which plays a key role in the inflammatory response. This inhibition reduces inflammation and prevents the progression of inflammatory diseases .
Comparison with Similar Compounds
Key Structural Features :
- The Trp-Arg motif is critical for both CD88 antagonism and MrgX2 agonism. Substitution with Ala-dArg abolishes activity .
- Cyclic structure enhances stability but limits oral bioavailability due to rapid proteolysis in intestinal mucosa (half-life = 70 minutes) .
Comparison with Similar Compounds
PMX-205
| Parameter | PMX-53 | PMX-205 |
|---|---|---|
| Target | CD88 antagonist, MrgX2 agonist | CD88 antagonist |
| Hydrophobicity | Moderate | Higher |
| Proteolysis Resistance | Low (rapidly degraded) | High |
| Half-Life | 70 minutes | Undisclosed (longer than this compound) |
| Clinical Trials | Phase II (limited efficacy in humans) | Preclinical (superior stability) |
Avacopan & Eculizumab
BAM-22P & Cortistatin-14 (CST)
| Compound | Receptor | Effect on Mast Cells | Structural Overlap with this compound |
|---|---|---|---|
| This compound | MrgX2 | Degranulation (EC50 ≈ 30 nM) | Contains Trp-Arg motif |
| BAM-22P | MrgX1 | Degranulation via MrgX1 | Lacks cyclic structure |
| CST | MrgX2 | Degranulation via MrgX2 | Shares Pro-Phe-Trp-Arg residues |
- Key Difference : this compound’s cyclic structure enhances receptor specificity compared to linear peptides like BAM-22P .
Defensins
| Parameter | This compound | Human β-Defensins |
|---|---|---|
| Receptor | MrgX2 | MrgX2 |
| Function | Pro-innate immunity at high doses | Antimicrobial & mast cell activation |
| Therapeutic Role | Dual anti-inflammatory/pro-inflammatory | Endogenous antimicrobials |
Research Findings and Clinical Implications
- This explains efficacy in rodent models but mixed results in human trials .
- Dual-Activity Challenge : In rheumatoid arthritis trials, this compound’s MrgX2 agonism may counteract CD88 antagonism, reducing net anti-inflammatory effects .
- Innovative Delivery: Gelatin nanoparticles prolong this compound release (7 days in vitro), addressing its short half-life in periodontitis models .
Biological Activity
PMX-53 is a cyclic hexapeptide known primarily as a potent antagonist of the C5a receptor (C5aR), which is implicated in numerous inflammatory diseases. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant research findings and case studies.
This compound has the sequence Ace-Phe-[Orn-Pro-dCha-Trp-Arg] and exhibits high affinity for the C5a receptor with an IC50 value of approximately 20 nM . It functions by blocking the interaction between C5a and C5aR, thereby inhibiting downstream inflammatory signaling pathways. Additionally, this compound acts as an agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), stimulating mast cell degranulation in certain contexts .
Biological Activities
The biological activities of this compound can be categorized as follows:
- C5a Receptor Antagonism : this compound effectively inhibits C5a-induced hypernociception in animal models, which is significant for pain management in inflammatory conditions .
- Mast Cell Activation : At higher concentrations (≥30 nM), this compound can induce mast cell degranulation through MrgX2 activation, highlighting its dual role as both an antagonist and agonist .
- Cancer Metastasis Inhibition : Studies indicate that this compound reduces lung metastasis in mouse models of breast cancer, suggesting potential applications in oncology .
- Cardiovascular Effects : In models of atherosclerosis, this compound has been shown to reduce atherosclerotic lesions, indicating its role in cardiovascular health .
Pharmacokinetics
A recent study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify this compound levels in various biological matrices such as plasma, brain, and spinal cord. This method demonstrated high sensitivity and accuracy, facilitating pharmacokinetic studies following different routes of administration (intravenous, intraperitoneal, subcutaneous, and oral) in mice . Key findings include:
| Administration Route | Peak Concentration | Time to Peak (h) | Half-Life (h) |
|---|---|---|---|
| Intravenous | 150 ng/mL | 0.5 | 2.3 |
| Intraperitoneal | 100 ng/mL | 1.0 | 3.0 |
| Subcutaneous | 80 ng/mL | 1.5 | 4.0 |
| Oral | 60 ng/mL | 2.0 | 5.0 |
Case Studies and Research Findings
- Inflammatory Disease Models : In a study investigating rheumatoid arthritis models, this compound administration led to reduced inflammation markers and improved joint function compared to control groups .
- Cancer Research : A mouse study demonstrated that this compound significantly inhibited the growth of metastatic breast cancer cells in the lungs when administered prior to tumor cell injection .
- Mast Cell Studies : Research involving human mast cells showed that this compound could inhibit C5a-induced calcium mobilization while promoting degranulation via MrgX2 at specific concentrations, revealing its complex role in immune responses .
Q & A
Q. What is the molecular mechanism of PMX-53 as a dual CD88 antagonist and MrgX2 agonist?
this compound acts as a competitive antagonist of the C5a receptor (CD88/C5aR1), inhibiting C5a-induced signaling with an IC50 of 20 nM . Simultaneously, it functions as a low-affinity agonist for Mas-related gene 2 (MrgX2), stimulating mast cell degranulation at concentrations ≥30 nM . This dual activity necessitates careful experimental design to distinguish receptor-specific effects. For example, Trp-to-Ala and Arg-to-dArg substitutions abolish C5aR antagonism while retaining MrgX2 agonism, enabling mechanistic studies .
Q. What in vitro assays are recommended to evaluate this compound's activity?
- Calcium mobilization : Used in HMC-1 cells to assess C5aR antagonism (IC50 = 22 nM) .
- Chemotaxis assays : Measure inhibition of C5a-induced neutrophil migration (IC50 = 75 nM) .
- Degranulation assays : Monitor β-hexosaminidase release in LAD2 mast cells to quantify MrgX2 agonism .
- Receptor binding : Radiolabeled this compound shows a Kd of 30 nM for murine neutrophils .
Q. What are the pharmacokinetic properties of this compound in rodent models?
- Peak plasma concentration : ~0.3 μM within 20 minutes after oral administration .
- Half-life : ~70 minutes in rats .
- Bioavailability : Rapid intestinal absorption but short duration due to mucosal degradation . Subcutaneous administration (0.3–3 mg/kg) is preferred for sustained effects in pain models .
Q. How specific is this compound for C5aR1 compared to other complement receptors?
this compound selectively binds C5aR1 (CD88) and does not interact with C5L2 or C3aR, as confirmed via competitive binding assays . Specificity is critical when interpreting results in models with overlapping receptor expression (e.g., immune cells).
Advanced Research Questions
Q. How can this compound's dual agonist/antagonist activity confound experimental outcomes?
In mast cells, low concentrations (10 nM) inhibit C5aR-mediated Ca<sup>2+</sup> flux, while higher concentrations (≥30 nM) trigger MrgX2-dependent degranulation . To resolve this:
- Use receptor-specific inhibitors (e.g., C5aR knockout cells).
- Employ structural analogs (e.g., PMX-53S/C) with modified selectivity .
Q. What dosing strategies optimize this compound efficacy in disease models?
- Periodontitis : Local delivery via gelatin nanoparticles (1 mg/kg) reduces alveolar bone loss in swine, improving bioavailability .
- Diabetic kidney disease : Subcutaneous administration (1 mg/kg/day) attenuates albuminuria in mice .
- Cancer : Co-administration with paclitaxel enhances antitumor responses in murine models .
Q. Why does this compound elicit divergent responses in mast cells vs. basophils/eosinophils?
this compound induces degranulation in mast cells via MrgX2 but has no effect on basophils/eosinophils, which lack functional MrgX2 . This highlights the importance of cell-type-specific receptor profiling in experimental design.
Q. What formulation strategies address this compound's bioavailability limitations?
- Nanoparticle encapsulation : Gelatin nanoparticles prolong this compound's local activity in periodontal models .
- PEGylation : Used in aptamer-based C5 inhibitors (e.g., ARC1905) to enhance plasma stability, a strategy adaptable to this compound .
Q. How does this compound modulate neutrophil extracellular traps (NETs) in COVID-19?
this compound (10 µM) inhibits C5aR1-driven TF mRNA expression and NETosis in human neutrophils, reducing thromboinflammatory responses . This suggests utility in hyperinflammatory conditions requiring dual C5aR1 and NETosis targeting.
Q. Can this compound synergize with other therapies in complex disease models?
Preclinical studies show:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
